1-(3-chloro-4-methylphenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
Description
The compound 1-(3-chloro-4-methylphenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a structurally complex heterocyclic molecule featuring a tetrahydrothienoimidazolone core modified with two distinct aromatic substituents and a sulfone group. The 5,5-dioxide moiety indicates oxidation of the thiophene ring to a sulfone, enhancing stability and polarity compared to non-oxidized analogs .
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-5,5-dioxo-3-[3-(trifluoromethyl)phenyl]-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClF3N2O3S/c1-11-5-6-14(8-15(11)20)25-17-10-29(27,28)9-16(17)24(18(25)26)13-4-2-3-12(7-13)19(21,22)23/h2-8,16-17H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBJCLWZDCGBDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=CC(=C4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClF3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-chloro-4-methylphenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a synthetic compound with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a thieno-imidazole core with various substituents, including chloro and trifluoromethyl groups. The molecular formula is with a molecular weight of approximately 366.78 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C15H12ClF3N2O2S |
| Molecular Weight | 366.78 g/mol |
| IUPAC Name | This compound |
Antiviral Properties
Research indicates that compounds with similar structures exhibit antiviral activity. For example, certain thieno-imidazole derivatives have shown efficacy against viral infections by inhibiting viral replication mechanisms.
- Case Study : A derivative of thieno-imidazole was tested against the Tobacco Mosaic Virus (TMV), showing an EC50 value of 58.7 μg/mL, suggesting moderate antiviral activity .
Anticancer Activity
The compound's potential anticancer properties are also noteworthy. Studies have indicated that related compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Mechanism of Action : The compound may interact with specific cellular pathways involved in cancer progression, such as the MAPK signaling pathway .
Enzyme Inhibition
Inhibitory effects on various enzymes have been reported. For instance, compounds structurally similar to the target compound have been shown to inhibit key enzymes involved in metabolic pathways.
- Example : A related thiazolidinone derivative demonstrated over 95% inhibition of NS5B RNA polymerase in vitro, highlighting the potential for similar activity in the target compound .
Research Findings
Recent studies have focused on the synthesis and biological evaluation of thieno-imidazole derivatives:
- Synthesis : The synthesis typically involves multi-step reactions starting from simpler precursors, utilizing conditions that enhance yield and purity.
- Biological Evaluation : Various assays have been conducted to assess cytotoxicity (CC50 values) and efficacy (EC50 values) against different biological targets.
Tables of Biological Activity
| Activity Type | Target/Pathway | EC50/CC50 Values |
|---|---|---|
| Antiviral | Tobacco Mosaic Virus | EC50 = 58.7 μg/mL |
| Anticancer | MAPK Pathway | CC50 = Varies by compound |
| Enzyme Inhibition | NS5B RNA Polymerase | IC50 = 32.2 μM |
Comparison with Similar Compounds
Key structural features :
- Position 1 : A 3-chloro-4-methylphenyl group, contributing steric bulk and lipophilicity. The chloro substituent may enhance metabolic stability, while the methyl group increases hydrophobicity.
- Position 3 : A 3-(trifluoromethyl)phenyl group, introducing strong electron-withdrawing effects that could influence electronic distribution and binding interactions.
Comparison with Similar Compounds
The compound belongs to a family of tetrahydrothienoimidazolone derivatives with diverse substituents. Below is a comparative analysis of structurally related analogs, focusing on molecular properties, substituent effects, and inferred physicochemical characteristics.
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analogs.
Key Differences and Implications:
Chloro vs. Ethoxy: The 3-chloro-4-methylphenyl group in the target compound increases lipophilicity (ClogP ~4.5 estimated) compared to the 4-ethoxyphenyl analog (ClogP ~3.2), which may affect membrane permeability .
Sulfone vs. Thione :
- The 5,5-dioxide group in the target compound increases polarity and oxidative stability compared to the thione analog in Table 1, which may degrade under reducing conditions .
Thermal Stability :
- The thione analog’s predicted boiling point (559.1°C) suggests high thermal stability, likely shared by the target compound due to its sulfone group and aromatic substituents .
Synthetic Accessibility :
- The ethoxyphenyl and 2-chlorophenyl analogs are synthesized via nucleophilic substitution with halides, suggesting similar routes for the target compound using 3-chloro-4-methylphenyl halides and trifluoromethylphenyl reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
